Pyrrole-2-carbonyl chloride
Overview
Description
Pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C5H4ClNO . It is also known by other names such as 1H-pyrrole-2-carbonyl chloride and Pyrroylchlorid . It has a molecular weight of 129.54 g/mol .
Synthesis Analysis
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which are structurally similar to Pyrrole-2-carbonyl chloride, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Another synthesis method involves the polymerization of pyrrole-2-carboxylic acid initiated by the oxidant hydrogen peroxide .Molecular Structure Analysis
The molecular structure of Pyrrole-2-carbonyl chloride consists of a pyrrole ring with a carbonyl chloride group attached to the 2-position . The exact mass and monoisotopic mass of the compound are 128.9981414 g/mol .Chemical Reactions Analysis
Pyrrole-2-carboxaldehyde, a derivative of Pyrrole-2-carbonyl chloride, is known to undergo sequential reactions in vivo to produce pyrraline, a well-known diabetes molecular marker . The compound can also undergo decarboxylation, a reaction that involves the removal of a carboxyl group .Physical And Chemical Properties Analysis
Pyrrole-2-carbonyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 239.6±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has one hydrogen bond donor and one hydrogen bond acceptor .Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5(8)4-2-1-3-7-4/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGNNBCWQOIVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279546 | |
Record name | Pyrrole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrole-2-carbonyl chloride | |
CAS RN |
5427-82-7 | |
Record name | Pyrrole-2-carbonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrrole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrole-2-carbonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2E2Q75PV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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